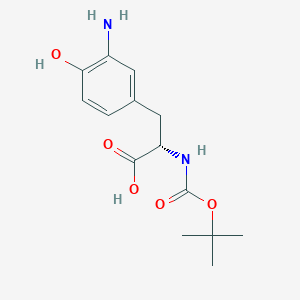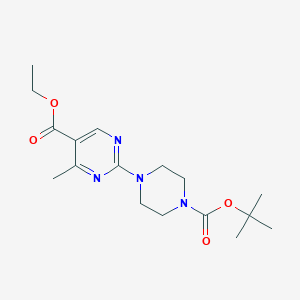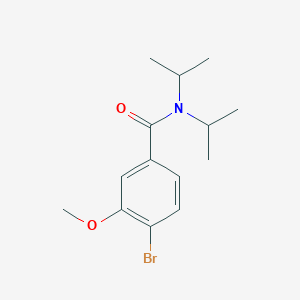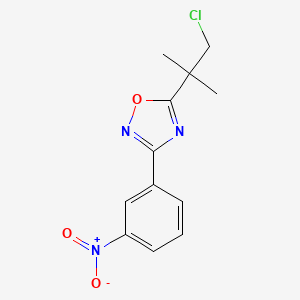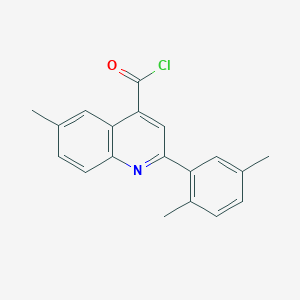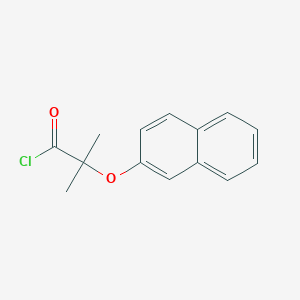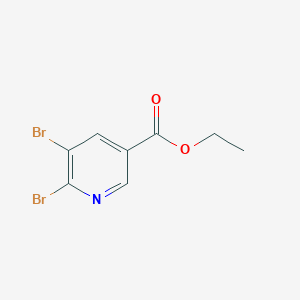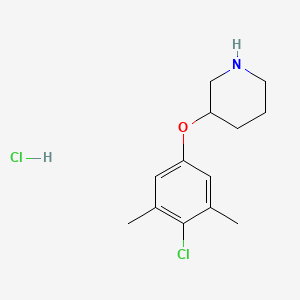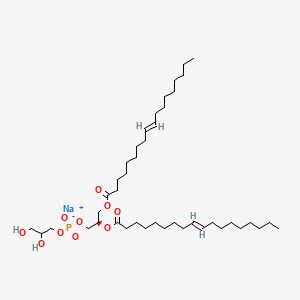
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
説明
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, also known as DOPG, is a phospholipid which is composed of two fatty acid molecules, glycerol, and a phosphate group. It is an important component of cell membranes, and is involved in various biochemical and physiological processes. DOPG is synthesized in the body from the breakdown of phosphatidic acid, and can also be synthetically produced in the laboratory.
科学的研究の応用
Synthesis and Labeling Techniques
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has been utilized in the synthesis of radiolabeled compounds for research purposes. A study by Schmitt et al. (1995) demonstrated its use in the radiosynthesis of 1,2-Dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol), which was achieved through a series of chemical reactions involving oxidation, reduction, and transphosphatidylation (Schmitt, Amidon, Wykle, & Waite, 1995).
Liposome Research
The compound is also significant in liposome research. Holden et al. (2012) utilized it in the preparation of multilamellar liposomes to study their translocation through a glass nanopore. This research provided insights into the deformation and translocation of liposomes, which are critical for understanding their interaction with biological systems (Holden, Watkins, & White, 2012).
Gene Delivery Systems
In the field of gene delivery, Colonna et al. (2008) reported the use of lipid-based dried powders containing this compound for respiratory gene delivery. Their findings showed that these powders could be potential carriers for therapeutic genes, offering a novel approach for non-viral gene delivery (Colonna, Conti, Genta, & Alpar, 2008).
Studying Phospholipid Membranes
Another application is in the study of phospholipid membranes. An et al. (2016) employed this compound to investigate the interaction of sodium deoxycholate with phospholipid membranes, using liquid crystals as a tool. Their research contributed to understanding the dynamics of membrane structural changes (An, Wei, & Jang, 2016).
Drug Delivery and Magnetic Liposomes
Sakuragi, Taguchi, and Kusakabe (2017) explored the use of this compound in the preparation of magnetic liposomes for drug delivery systems. They analyzed the structural and biological characteristics of these liposomes, providing valuable insights for their potential use in targeted therapy (Sakuragi, Taguchi, & Kusakabe, 2017).
Understanding Membrane Lipids
Additionally, Wohlgemuth, Waespe‐Šarčevic̀, and Seelig (1980) conducted a study on bilayers of phosphatidylglycerol, using a compound similar to 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Their research provided detailed insights into the structural properties of phosphoglycerol polar head groups in bilayers, contributing significantly to the understanding of membrane lipids (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).
特性
IUPAC Name |
sodium;[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17+,20-18+;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFCFQZFCOKRC-PDSLQGCUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677102 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt | |
CAS RN |
322647-40-5 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



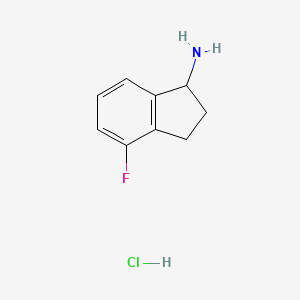
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
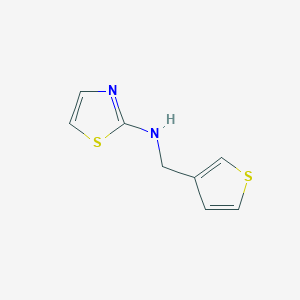
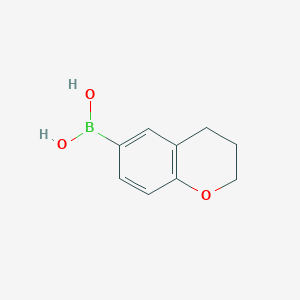
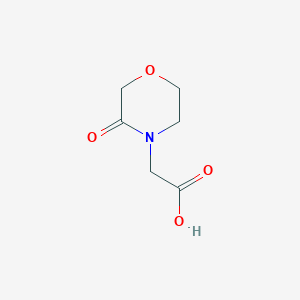
![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)
